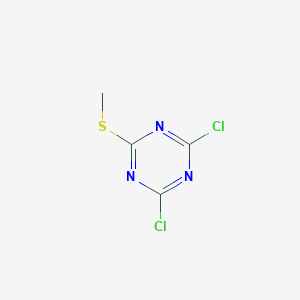

2,4-Dichloro-6-(methylthio)-1,3,5-triazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2,4-dichloro-6-methylsulfanyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3S/c1-10-4-8-2(5)7-3(6)9-4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPZLWRHHPWTFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065587 | |

| Record name | 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13705-05-0 | |

| Record name | 2,4-Dichloro-6-(methylthio)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13705-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013705050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-(methylthio)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-6-(methylthio)-1,3,5-triazine

CAS Number: 13705-05-0

This technical guide provides a comprehensive overview of 2,4-dichloro-6-(methylthio)-1,3,5-triazine, a key intermediate in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and reactivity, supported by experimental protocols and data analysis.

Chemical and Physical Properties

This compound is a derivative of 1,3,5-triazine, a heterocyclic aromatic compound. The presence of two chlorine atoms and a methylthio group on the triazine ring imparts a unique reactivity profile, making it a versatile building block in medicinal chemistry.

| Property | Value | Reference |

| CAS Number | 13705-05-0 | [1][2][3] |

| Molecular Formula | C₄H₃Cl₂N₃S | [1][4] |

| Molecular Weight | 196.06 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Purity | ≥95% | [2] |

| Storage | Sealed refrigeration | [2] |

Synthesis

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction on 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride. The high electrophilicity of the carbon atoms in the triazine ring allows for the sequential displacement of the chlorine atoms.[5] The first substitution is generally carried out at a low temperature (0°C) to ensure mono-substitution.[6][7]

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure for the synthesis of 2,4-dichloro-6-substituted-s-triazines and can be adapted for the specific synthesis of the title compound.

Materials:

-

2,4,6-Trichloro-1,3,5-triazine (TCT)

-

Sodium thiomethoxide (NaSMe) or Methanethiol (CH₃SH)

-

Diisopropylethylamine (DIEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for thin-layer chromatography (TLC) and column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of sodium thiomethoxide (1.0 eq) in a suitable solvent or a solution of methanethiol (1.0 eq) and a base such as diisopropylethylamine (DIEA) (1.0 eq) in DCM.

-

Slowly add the nucleophile solution to the TCT solution at 0°C with constant stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate/hexane mobile phase.[6]

-

Once the reaction is complete (typically within 30 minutes to a few hours), quench the reaction by adding water.[6]

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

Logical Workflow for Synthesis:

Caption: Synthetic pathway for this compound.

Reactivity and Applications in Drug Development

The two remaining chlorine atoms on the this compound ring can be sequentially substituted by various nucleophiles, such as amines and alcohols, by controlling the reaction temperature. The second substitution typically occurs at room temperature, while the third requires heating. This stepwise reactivity makes it a valuable scaffold for creating diverse molecular libraries for drug discovery.

The 1,3,5-triazine core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[5] this compound serves as a crucial intermediate for the synthesis of these more complex, biologically active molecules.

Experimental Protocol: Di-substitution Reaction

The following is a general protocol for the second nucleophilic substitution on a 2,4-dichloro-6-substituted-s-triazine.

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent like DCM or THF.

-

Add the desired nucleophile (e.g., a primary or secondary amine) (1.0 eq) and a base such as DIEA (1.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, perform an aqueous workup similar to the mono-substitution protocol.

-

Purify the product by column chromatography or recrystallization.[6]

Experimental Workflow for Di-substituted Triazine Synthesis:

Caption: Workflow for the synthesis of di-substituted triazines.

Quantitative Data

Spectroscopic Data (Analogous Compound)

The following data is for the structurally similar compound, 2,4-dichloro-6-((3-methylbutan-2-yl)thio)-1,3,5-triazine .[6] This can be used as a reference for the expected chemical shifts for the target molecule.

| Parameter | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Chemical Shifts (δ, ppm) | 0.97 (d, J = 6.7 Hz, -CH₃), 1.33 (d, J = 7.0 Hz, -CH₃), 1.96 (m, -CH), 3.89 (m, -CH) | 16.4, 18.2, 18.4, 31.8, 47.0, 168.9, 185.7 |

For this compound, the ¹H NMR would be expected to show a singlet for the methylthio (-SCH₃) protons, likely in the range of 2.5-3.0 ppm. The ¹³C NMR would show a signal for the methyl carbon and signals for the triazine ring carbons.

Mass Spectrometry Data (Predicted)

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.[8]

| Adduct | Predicted m/z |

| [M+H]⁺ | 195.94975 |

| [M+Na]⁺ | 217.93169 |

| [M-H]⁻ | 193.93519 |

| [M+NH₄]⁺ | 212.97629 |

| [M+K]⁺ | 233.90563 |

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis from readily available 2,4,6-trichloro-1,3,5-triazine is straightforward, and its reactivity allows for the controlled, sequential introduction of various functional groups. This makes it an important building block for the synthesis of diverse libraries of triazine-based compounds with potential applications in drug discovery and materials science. The data and protocols provided in this guide serve as a valuable resource for researchers working with this compound.

References

- 1. 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)- | C4H3Cl2N3S | CID 26202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.13705-05-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 13705-05-0[2,4-Dichloro-6-(methylthio)-1,3,5-triazine 95%]- Jizhi Biochemical [acmec.com.cn]

- 5. Design and Synthesis of New 1,3,5‐Trisubstituted Triazines for the Treatment of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 7. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C4H3Cl2N3S) [pubchemlite.lcsb.uni.lu]

Technical Guide: 2,4-Dichloro-6-(methylthio)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dichloro-6-(methylthio)-1,3,5-triazine, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document details the molecule's physicochemical properties, provides in-depth experimental protocols for its synthesis and analysis, and outlines its potential applications. All quantitative data is summarized for clarity, and key processes are visualized using workflow diagrams.

Physicochemical Properties

This compound is a substituted triazine derivative. Its key properties are summarized in the table below. The compound should be handled with appropriate safety precautions in a laboratory setting.

| Property | Value | Reference(s) |

| IUPAC Name | 2,4-dichloro-6-(methylsulfanyl)-1,3,5-triazine | [1] |

| CAS Number | 13705-05-0 | [2] |

| Molecular Formula | C₄H₃Cl₂N₃S | [1] |

| Molecular Weight | 196.06 g/mol | [2] |

| Melting Point | 55-56.5 °C | [2] |

| Boiling Point | 125-127 °C @ 12 Torr | [2] |

| Appearance | White to off-white solid (typical for similar compounds) | |

| Storage | Store at 2-8°C | [1] |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis via nucleophilic substitution on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride, TCT). The reaction is highly chemoselective, allowing for the stepwise substitution of the chlorine atoms.[3][4]

Materials:

-

2,4,6-Trichloro-1,3,5-triazine (TCT)

-

Sodium thiomethoxide (or methanethiol)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Dissolve TCT (1.0 equivalent) in anhydrous DCM in a round-bottom flask and cool the solution to 0°C using an ice bath.

-

In a separate flask, prepare a solution of the nucleophile. If using sodium thiomethoxide, dissolve 1.0 equivalent in a suitable solvent. If using methanethiol, use 1.0 equivalent and add 1.0 equivalent of DIEA as a base.

-

Slowly add the nucleophile solution to the stirring TCT solution at 0°C.

-

Add DIEA (1.0 equivalent) to the reaction mixture to neutralize the HCl byproduct.

-

Stir the reaction at 0°C for 30-60 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane mobile phase.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer several times with deionized water in a separatory funnel to remove DIEA salts.

-

Collect the organic layer and dry it over anhydrous MgSO₄.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by column chromatography or recrystallization if necessary.

Caption: Synthesis of this compound.

Analytical Protocols

This method is suitable for analyzing the purity of this compound.[5]

Instrumentation & Conditions:

-

Column: Newcrom R1 reverse-phase column

-

Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.

-

Detector: UV detector (wavelength to be determined based on UV scan) or Mass Spectrometer.

-

Injection Volume: 10 µL (typical, may require optimization)

-

Flow Rate: 1.0 mL/min (typical, may require optimization)

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound in MeCN at a concentration of 1 mg/mL. Dilute with the mobile phase to a suitable working concentration (e.g., 10-100 µg/mL).

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the prepared sample onto the column.

-

Data Acquisition: Acquire data for a sufficient duration to allow for the elution of the compound and any impurities.

-

Analysis: Integrate the peak corresponding to this compound to determine its retention time and purity.

Caption: Workflow for HPLC analysis.

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like triazine derivatives. The following is a general protocol that can be adapted.[6][7]

Instrumentation & Conditions:

-

GC Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250-280 °C.

-

Oven Program: Start at 70°C, hold for 1 min, ramp to 280°C at 10-15°C/min, and hold for 5 min. (This must be optimized).

-

MS Ionization Mode: Electron Impact (EI).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Procedure:

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Injection: Inject a 1 µL aliquot of the prepared sample into the GC.

-

Separation & Detection: The compound will be separated on the GC column based on its volatility and interaction with the stationary phase, followed by ionization and detection in the mass spectrometer.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M+) and characteristic fragmentation patterns to confirm the compound's identity and molecular weight. The isotopic pattern from the two chlorine atoms will be a key diagnostic feature.

Applications and Further Research

This compound serves as a valuable building block in organic synthesis. The two reactive chlorine atoms can be sequentially substituted by various nucleophiles, allowing for the construction of more complex, asymmetrically substituted triazine derivatives.[8] These derivatives are of significant interest in medicinal chemistry and materials science.

-

Drug Development: The triazine scaffold is present in numerous biologically active compounds, and this molecule provides a core for creating libraries of new potential therapeutic agents.[9]

-

Chiral Derivatizing Reagents: Dichloro-s-triazines have been utilized in the development of reagents for the enantiomeric separation of amino acids.[3]

-

Functional Materials: Triazine-based compounds are explored for their applications in functional materials due to their thermal stability and electronic properties.

References

- 1. cas 13705-05-0|| where to buy this compound [english.chemenu.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Separation of 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Synthesis of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine

The synthesis of this compound originates from the precursor 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The three chlorine atoms on the triazine ring exhibit differential reactivity towards nucleophilic substitution, which can be controlled by temperature. The first substitution occurs readily at low temperatures (around 0°C), the second at room temperature, and the third at elevated temperatures. This allows for the selective synthesis of mono-, di-, and tri-substituted triazines.

Experimental Protocol: Nucleophilic Substitution

This protocol describes a plausible method for the synthesis of this compound.

Materials:

-

2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)

-

Sodium thiomethoxide (or methanethiol and a base like sodium hydroxide)

-

Acetone (anhydrous)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4,6-trichloro-1,3,5-triazine (1 equivalent) in anhydrous acetone.

-

Cool the solution to 0°C using an ice bath.

-

In a separate flask, dissolve sodium thiomethoxide (1 equivalent) in acetone.

-

Add the sodium thiomethoxide solution dropwise to the cooled cyanuric chloride solution over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Structure Elucidation

The structure of the synthesized this compound can be unequivocally confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

| ¹H NMR (Predicted) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~2.6 | Singlet |

| ¹³C NMR (Predicted) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C-S (Triazine ring) |

| ~170 | C-Cl (Triazine ring) |

| ~15 | -SCH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

-

Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source.

-

Acquire the mass spectrum in a suitable mass range to observe the molecular ion peak and major fragment ions.

Predicted mass-to-charge ratios (m/z) for various adducts of this compound are available.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 195.94975 |

| [M+Na]⁺ | 217.93169 |

| [M-H]⁻ | 193.93519 |

| [M+NH₄]⁺ | 212.97629 |

| [M+K]⁺ | 233.90563 |

The fragmentation pattern in EI-MS would likely involve the loss of a chlorine atom, a methyl radical, or the entire methylthio group.

Biological Activity and Signaling Pathways

Various derivatives of 1,3,5-triazine have been reported to exhibit a range of biological activities, including anticancer properties. Some of these compounds have been shown to target key signaling pathways involved in cell proliferation and survival, such as the EGFR/PI3K/AKT/mTOR pathway.

EGFR/PI3K/AKT/mTOR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a downstream signaling cascade involving the Phosphoinositide 3-kinase (PI3K), Protein Kinase B (AKT), and the mammalian Target of Rapamycin (mTOR). This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain triazine derivatives have been identified as inhibitors of this pathway, making them attractive candidates for cancer therapy.

Caption: EGFR/PI3K/AKT/mTOR signaling pathway and potential inhibition by triazine derivatives.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.

Caption: Workflow for synthesis and structure elucidation.

References

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dichloro-6-(methylthio)-1,3,5-triazine, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details the core synthetic methodology, experimental protocols, and quantitative data, presented in a clear and accessible format for laboratory professionals.

Introduction

This compound is a versatile chemical scaffold belonging to the s-triazine family. The reactivity of its two chlorine atoms allows for sequential nucleophilic substitutions, making it a valuable building block for the synthesis of more complex molecules with diverse biological activities. The introduction of the methylthio group at the C6 position modulates the electronic properties and reactivity of the triazine ring, influencing its interaction with biological targets. This guide focuses on the primary and most efficient method for its preparation: the nucleophilic aromatic substitution of cyanuric chloride.

Core Synthesis Methodology

The principal route for the synthesis of this compound involves the selective monosubstitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with a methylthiolating agent. This reaction is a classic example of a nucleophilic aromatic substitution (SNAr) on an electron-deficient heterocyclic ring.

The triazine ring is highly activated towards nucleophilic attack due to the presence of three electronegative nitrogen atoms. The reaction proceeds in a stepwise manner, and by controlling the stoichiometry and reaction conditions, the substitution can be selectively stopped at the desired monosubstituted product.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound, based on established methodologies for the selective substitution of cyanuric chloride.[1]

Materials and Equipment

Reagents:

-

2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride, TCT)

-

Sodium thiomethoxide (NaSMe) or Methanethiol (CH3SH)

-

Diisopropylethylamine (DIEA) (if using methanethiol)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Rotary evaporator

-

Standard laboratory glassware for work-up and purification

-

Chromatography column

Synthesis Procedure

-

Reaction Setup: A solution of cyanuric chloride (1.0 eq.) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0°C in an ice bath.

-

Nucleophile Addition: A solution of sodium thiomethoxide (1.0 eq.) in a suitable solvent, or a mixture of methanethiol (1.0 eq.) and diisopropylethylamine (DIEA) (1.0 eq.) in DCM, is added dropwise to the stirred solution of cyanuric chloride over a period of 30 minutes, maintaining the temperature at 0°C.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The reaction is considered complete when the starting cyanuric chloride spot is no longer visible.

-

Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a pure product.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C4H3Cl2N3S | [2] |

| Molecular Weight | 196.06 g/mol | [2] |

| Typical Yield | Not explicitly found for this specific compound, but analogous reactions suggest yields in the range of 80-95%. | |

| Purity | >95% (as determined by NMR and/or elemental analysis) | |

| Appearance | White to off-white solid |

Characterization Data (Predicted and from Analogous Compounds):

| Technique | Data |

| ¹H NMR (CDCl₃) | δ ~2.6-2.8 ppm (s, 3H, -SCH₃) |

| ¹³C NMR (CDCl₃) | δ ~185 ppm (C-S), ~170 ppm (C-Cl), ~15 ppm (-SCH₃)[1] |

| Mass Spectrometry | m/z (M+) = 195.9425 (calculated for C₄H₃Cl₂N₃S)[2] |

Mandatory Visualizations

Signaling Pathway and Reaction Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient triazine ring is attacked by the sulfur nucleophile, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of a chloride ion.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure for the synthesis and purification of the target compound.

Conclusion

This technical guide provides a detailed and practical overview of the synthesis of this compound. The described methodology, based on the nucleophilic substitution of cyanuric chloride, is a reliable and efficient route to this important chemical intermediate. The provided experimental protocols and data will be a valuable resource for researchers and professionals in the fields of medicinal chemistry and materials science, facilitating the synthesis and further derivatization of this versatile triazine scaffold.

References

An In-depth Technical Guide to the Physical Properties of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine

This technical guide provides a comprehensive overview of the core physical properties of 2,4-dichloro-6-(methylthio)-1,3,5-triazine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document collates available data into a structured format, outlines general experimental protocols for property determination, and presents a logical workflow for its synthesis.

Core Physical and Chemical Properties

This compound, with the CAS Registry Number 13705-05-0, is a substituted s-triazine.[1] Its structure incorporates a triazine ring with two chlorine atoms and a methylthio group, contributing to its specific chemical reactivity and physical characteristics.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C4H3Cl2N3S | [1][2][3] |

| Molecular Weight | 196.06 g/mol | [1][3] |

| Melting Point | 55-56.5 °C | [1] |

| Boiling Point | 125-127 °C @ 12 Torr395 °C @ 760 mmHg | [1][2][4] |

| Density | 1.61 g/cm³ | [4] |

| Vapor Pressure | 4.32E-06 mmHg at 25°C | [4] |

| Flash Point | 192.7 °C | [4] |

| InChI | InChI=1S/C4H3Cl2N3S/c1-10-4-8-2(5)7-3(6)9-4/h1H3 | [1] |

| Canonical SMILES | ClC=1N=C(Cl)N=C(N1)SC | [1] |

Experimental Protocols for Physical Property Determination

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity. A common and reliable method is using a melting point apparatus.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For pure compounds, this range is typically narrow.

Boiling Point Determination

The boiling point is determined for liquid substances at a given pressure. As this compound is a solid at room temperature, its boiling point is measured at reduced pressure to prevent decomposition at high temperatures.

Methodology (Distillation):

-

The compound is placed in a distillation flask.

-

A vacuum is applied to the system to reduce the pressure.

-

The sample is heated, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point at that specific pressure.

Density Measurement

The density of a solid can be determined using various techniques, with the displacement method being common.

Methodology (Gas Pycnometry):

-

A known mass of the solid sample is placed in a sample chamber of a known volume.

-

An inert gas, such as helium, is introduced into the chamber and then expanded into a second chamber of known volume.

-

The pressure difference before and after the expansion allows for the calculation of the sample's volume.

-

The density is then calculated by dividing the mass of the sample by its volume.

Synthesis Workflow

The synthesis of substituted triazines like this compound often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on the triazine ring can be sequentially substituted by various nucleophiles. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis.

The following diagram illustrates a general, logical workflow for the synthesis of a mono-substituted dichloro-s-triazine.

Caption: General synthesis workflow for a mono-substituted dichloro-s-triazine.

This guide provides a foundational understanding of the physical properties of this compound. For further in-depth analysis, direct experimental determination using the outlined standard protocols is recommended. The provided synthesis workflow offers a logical framework for its preparation from readily available starting materials.

References

An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 2,4-Dichloro-6-(methylthio)-1,3,5-triazine, a substituted s-triazine derivative. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who are interested in the characterization and synthesis of triazine-based compounds. The information is presented in a structured format, including tabulated data, detailed experimental protocols, and a visual representation of the synthetic workflow.

Core Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

The following table outlines the predicted Nuclear Magnetic Resonance (NMR) data for this compound. The predictions are based on the analysis of structurally similar compounds, such as 2,4-Dichloro-6-((3-Methylbutan-2-yl)Thio)-1,3,5-Triazine.[1]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~2.6 | Singlet | The singlet peak corresponds to the three protons of the methyl (-CH₃) group attached to the sulfur atom. |

| ¹³C | ~15 | -CH₃ | The chemical shift for the methyl carbon. |

| ¹³C | ~170 | C-Cl | The two equivalent carbons attached to chlorine atoms in the triazine ring. |

| ¹³C | ~185 | C-S | The carbon atom in the triazine ring attached to the methylthio group. |

Table 2: Mass Spectrometry Data

The mass spectrometry data presented below includes the molecular weight and predicted mass-to-charge ratios (m/z) for various adducts of this compound.[2]

| Parameter | Value |

| Molecular Formula | C₄H₃Cl₂N₃S |

| Molecular Weight | 196.06 g/mol |

| Monoisotopic Mass | 194.94247 Da |

| Predicted [M+H]⁺ | 195.94975 |

| Predicted [M+Na]⁺ | 217.93169 |

| Predicted [M-H]⁻ | 193.93519 |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound. The protocols are based on established procedures for the synthesis and characterization of substituted s-triazines.[1][3]

Synthesis of this compound

The synthesis of this compound is achieved through the nucleophilic substitution of one chlorine atom on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with a methylthio group.

Materials:

-

2,4,6-Trichloro-1,3,5-triazine (TCT)

-

Sodium thiomethoxide (NaSMe) or Methanethiol (CH₃SH)

-

N,N-Diisopropylethylamine (DIPEA) (if using methanethiol)

-

Dichloromethane (DCM)

-

Water

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2,4,6-trichloro-1,3,5-triazine in dichloromethane and cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of the nucleophile. If using sodium thiomethoxide, dissolve it in a suitable solvent. If using methanethiol, dissolve it in dichloromethane and add one equivalent of DIPEA.

-

Slowly add the nucleophile solution to the stirred TCT solution at 0°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with dichloromethane and wash with water to remove any salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be acquired on a 400 MHz or 500 MHz spectrometer. The sample is typically dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): Mass spectra can be obtained using an LC-MS system. The analysis can be performed in both positive and negative ion modes to observe different adducts.

Infrared (IR) Spectroscopy: IR spectra can be recorded on an FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.

Caption: Synthesis and characterization workflow for this compound.

References

An In-depth Technical Guide to 2,4-Dichloro-6-(methylsulfanyl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dichloro-6-(methylsulfanyl)-1,3,5-triazine, a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. This document details its chemical properties, synthesis, and reactivity, offering valuable insights for its application in research and drug development.

Chemical Identity and Properties

The IUPAC name for the compound with the common name 2,4-dichloro-6-(methylthio)-1,3,5-triazine is 2,4-dichloro-6-(methylsulfanyl)-1,3,5-triazine [1][2]. This s-triazine derivative is characterized by a six-membered ring containing alternating carbon and nitrogen atoms, substituted with two chlorine atoms and a methylsulfanyl group.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-dichloro-6-(methylsulfanyl)-1,3,5-triazine is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | 2,4-dichloro-6-(methylsulfanyl)-1,3,5-triazine | [1][2] |

| Synonyms | This compound, 2-methylmercapto-4,6-dichloro-s-triazine | [3] |

| CAS Number | 13705-05-0 | [2] |

| Molecular Formula | C₄H₃Cl₂N₃S | [1][2][4] |

| Molecular Weight | 196.06 g/mol | [1] |

| Boiling Point | 395 °C at 760 mmHg | [2][3] |

| Density | 1.61 g/cm³ | [3] |

| Predicted XlogP | 2.7 | [4] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Data

| Adduct | m/z |

| [M+H]⁺ | 195.94975 |

| [M+Na]⁺ | 217.93169 |

| [M-H]⁻ | 193.93519 |

| [M+NH₄]⁺ | 212.97629 |

| [M+K]⁺ | 233.90563 |

| [M]⁺ | 194.94192 |

| [M]⁻ | 194.94302 |

| Data obtained from PubChemLite[4] |

Synthesis and Reactivity

The synthesis of 2,4-dichloro-6-(methylsulfanyl)-1,3,5-triazine is typically achieved through the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a controlled, stepwise introduction of different functional groups by carefully managing reaction conditions such as temperature.[5][6][7]

Experimental Protocols for Synthesis

The following protocols are based on a patented method for the preparation of substituted 2-mercapto-4,6-dichloro-s-triazines[8].

Protocol 1: Reaction with Methyl Mercaptan and Sodium Hydroxide

-

Materials: Cyanuric chloride, carbon tetrachloride, methyl mercaptan, sodium hydroxide (NaOH), water.

-

Procedure:

-

Dissolve 184.5 g of cyanuric chloride in 500 ml of carbon tetrachloride and heat the solution to boiling under reflux (78 °C).

-

Over a period of 10 minutes, introduce 53 g of methyl mercaptan into the boiling solution.

-

Simultaneously, add a solution of 42 g of NaOH in 200 ml of H₂O dropwise over 10 minutes.

-

The reaction is reported to be instantaneous.

-

The product can be isolated and purified through conventional work-up procedures.

-

Protocol 2: Reaction with Potassium Methyl Mercaptide

-

Materials: Cyanuric chloride, toluene, potassium methyl mercaptide, water.

-

Procedure:

-

In a 1 L flask, combine 184.5 g of cyanuric chloride and 500 ml of toluene.

-

Heat the mixture to its boiling point.

-

Prepare a solution of 90.4 g of potassium methyl mercaptide in 400 ml of water and add it dropwise to the boiling cyanuric chloride solution.

-

The reaction is complete within 5 minutes.

-

After cooling, the organic phase is worked up to yield the product. This method reports a yield of 87.8% based on the converted cyanuric chloride, with a boiling point of 125-127 °C at 12 mmHg.

-

Reactivity and Further Functionalization

The two chlorine atoms remaining on the 2,4-dichloro-6-(methylsulfanyl)-1,3,5-triazine ring are susceptible to further nucleophilic substitution. This allows for the sequential introduction of various nucleophiles, such as amines, alcohols, and other thiols, by carefully controlling the reaction temperature. The first substitution typically occurs at 0°C, the second at room temperature, and a third substitution (if a third chlorine were present) would require heating[9][10]. This stepwise reactivity makes it a valuable building block for creating a diverse library of triazine derivatives.

Caption: Synthetic pathway of 2,4-dichloro-6-(methylsulfanyl)-1,3,5-triazine.

Applications in Research and Drug Development

The s-triazine core is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties[5][11]. 2,4-Dichloro-6-(methylsulfanyl)-1,3,5-triazine serves as a key intermediate in the synthesis of more complex, biologically active molecules.

Its utility stems from the ability to act as a scaffold, allowing for the introduction of various pharmacophores through the sequential substitution of its chlorine atoms. This modular approach facilitates the generation of compound libraries for high-throughput screening in drug discovery programs. While specific biological data for 2,4-dichloro-6-(methylsulfanyl)-1,3,5-triazine is not extensively reported, its role as a precursor to potentially active compounds is well-established within the broader context of triazine chemistry. For example, substituted s-triazines are intermediates in the preparation of herbicides[12].

Caption: General workflow for drug discovery using the target compound.

References

- 1. 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)- | C4H3Cl2N3S | CID 26202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cas 13705-05-0|| where to buy this compound [english.chemenu.com]

- 3. 2,4-dichloro-6-methylsulfanyl-1,3,5-triazine price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 4. PubChemLite - this compound (C4H3Cl2N3S) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]

- 8. DE1670585A1 - Process for the preparation of substituted 2-mercapto-4,6-dichloro-s-triazines - Google Patents [patents.google.com]

- 9. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. US6242598B1 - Methods for the preparation of tris-aryl-o-hydroxyphenyl-s-triazines - Google Patents [patents.google.com]

- 12. US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,4-Dichloro-6-(methylthio)-1,3,5-triazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine (CAS No. 13705-05-0), a versatile heterocyclic compound. This document collates available data on its commercial availability, physicochemical properties, synthesis, and potential applications, with a focus on its utility in research and development.

Commercial Availability

This compound is readily available from various chemical suppliers catering to the research and development sector. It is typically offered in purities of 95% or higher.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |

| Bide Pharmatech Ltd.[1] | 13705-05-0 | C4H3Cl2N3S | 196.06 | >95% | Sealed refrigeration[1] |

| Chemenu[2] | 13705-05-0 | C4H3Cl2N3S | 196.05 | 95% | Store at 2-8°C[2] |

| ChemicalBook | 13705-05-0 | C4H3Cl2N3S | 196.06 | - | - |

| Alfa Chemistry[3] | 13705-05-0 | C4H3Cl2N3S | 196.05772 | - | - |

| Alchem Pharmtech[4] | 13705-05-0 | C4H3Cl2N3S | - | - | - |

| BLDpharm[5] | 13705-05-0 | - | - | - | Cold-chain transportation[5] |

Physicochemical Properties

This compound is a dichlorinated s-triazine derivative with a methylthio substituent. Its structure and predicted properties are summarized below.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C4H3Cl2N3S | [6] |

| Molecular Weight | 196.06 g/mol | [7] |

| CAS Number | 13705-05-0 | [6] |

| Canonical SMILES | CSC1=NC(=NC(=N1)Cl)Cl | [8] |

| InChIKey | MWPZLWRHHPWTFS-UHFFFAOYSA-N | [8] |

| Boiling Point | 125-127 °C @ 12 Torr | [8] |

| Melting Point | 55-56.5 °C | [8] |

| Predicted XlogP | 2.7 | [9] |

Synthesis and Reactivity

The synthesis of this compound is achieved through the sequential nucleophilic aromatic substitution (SNAr) of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The high electrophilicity of the triazine ring, due to the presence of three nitrogen atoms, facilitates the displacement of the chlorine atoms by nucleophiles.

The reactivity of the chlorine atoms is temperature-dependent, allowing for a controlled, stepwise substitution. The first substitution typically occurs at low temperatures (e.g., 0°C), the second at room temperature, and the third at elevated temperatures.

Experimental Protocol: General Synthesis of 2,4-Dichloro-6-substituted-s-triazines

The following is a general protocol for the monosubstitution of cyanuric chloride, which can be adapted for the synthesis of this compound using methanethiol or its corresponding salt as the nucleophile.

Materials:

-

2,4,6-Trichloro-1,3,5-triazine (TCT)

-

Methanethiol (or sodium thiomethoxide)

-

Diisopropylethylamine (DIPEA) or another suitable base

-

Dichloromethane (DCM) or other appropriate anhydrous solvent

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Dissolve 2,4,6-trichloro-1,3,5-triazine (1 equivalent) in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.

-

Add the nucleophile, methanethiol or sodium thiomethoxide (1 equivalent), to the stirred solution.

-

Slowly add diisopropylethylamine (1 equivalent) to the reaction mixture.

-

Stir the reaction at 0°C and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with water to remove any salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography as needed.

Reactivity and Mechanism

The substitution of chlorine on the triazine ring proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The nucleophile (in this case, the thiolate) attacks an electron-deficient carbon atom on the triazine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Chloride Elimination: The aromaticity of the triazine ring is restored by the elimination of a chloride ion.

Potential Applications in Drug Development and Research

While specific biological activities for this compound are not extensively documented, the s-triazine scaffold is a well-established privileged structure in medicinal chemistry. Derivatives of 1,3,5-triazine have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.

The two reactive chlorine atoms on this compound make it a valuable bifunctional linker for bioconjugation and the development of more complex molecules.[9] Its ability to react with various nucleophiles such as amines, thiols, and alcohols allows for the attachment of different moieties in a controlled manner. This makes it a useful building block for creating libraries of compounds for drug discovery screening or for the development of chemical probes.

The methylthio group can also be further modified, for example, by oxidation to the corresponding sulfoxide or sulfone, which can alter the electronic properties and biological activity of the molecule.

Conclusion

This compound is a commercially available and synthetically versatile building block. Its reactivity, governed by the principles of nucleophilic aromatic substitution on an electron-deficient triazine ring, allows for the controlled introduction of various functional groups. While specific applications and biological data for this particular compound are limited in the public domain, its structural features suggest significant potential for its use as a scaffold and linker in drug discovery, materials science, and chemical biology research. Further investigation into the specific properties and applications of this compound is warranted.

References

- 1. US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines - Google Patents [patents.google.com]

- 2. cas 13705-05-0|| where to buy this compound [english.chemenu.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 13705-05-0|this compound|BLD Pharm [bldpharm.com]

- 6. 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)- | CAS 13705-05-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. molscanner.com [molscanner.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. PubChemLite - this compound (C4H3Cl2N3S) [pubchemlite.lcsb.uni.lu]

solubility of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine in organic solvents

An In-depth Technical Guide on the Solubility of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the . Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide summarizes the expected solubility based on the behavior of structurally analogous triazine derivatives. Furthermore, a detailed, standard experimental protocol for determining the precise solubility of this compound is provided.

Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a key predictor of solubility. This compound possesses a polar triazine core with chloro- and methylthio- substituents, suggesting it will exhibit solubility in a range of organic solvents.

Based on data from analogous compounds such as 2,4-dichloro-6-methoxy-1,3,5-triazine and 2,4-dichloro-6-phenyl-1,3,5-triazine, the following qualitative solubility profile in common organic solvents is anticipated. It is generally expected that the compound will show higher solubility in organic solvents compared to water. For instance, 2,4-dichloro-6-methoxy-1,3,5-triazine exhibits good solubility in methanol, ethanol, and acetone.[1] Similarly, a deuterated phenyl-substituted analog is predicted to be soluble in polar aprotic, polar protic, and aromatic solvents, with limited solubility in nonpolar solvents.[2]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | Capable of dipole-dipole interactions and weak hydrogen bonding with the triazine ring's nitrogen atoms. |

| Polar Aprotic | Acetone, Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF) | Soluble | Strong dipole-dipole interactions between the solvent and the polar triazine derivative are expected to facilitate dissolution.[2] |

| Aromatic | Toluene, Benzene | Moderately to Sparingly Soluble | Potential for π-stacking interactions between the aromatic solvent and the triazine ring may contribute to solubility.[2] |

| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The lack of significant favorable intermolecular interactions between the polar solute and nonpolar solvent will likely result in poor solubility.[2] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a well-defined experimental protocol is essential. The following is a standard methodology for determining the equilibrium solubility of a compound in various organic solvents.[2]

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

2. Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and place it into a series of vials.

-

Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

-

Securely cap the vials and place them in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample solutions under the same conditions.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to 2,4-Dichloro-6-(methylthio)-1,3,5-triazine

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methodologies for 2,4-Dichloro-6-(methylthio)-1,3,5-triazine. The content is tailored for researchers, scientists, and professionals engaged in drug development and chemical research.

Chemical Identity and Properties

This compound is a substituted triazine compound. The triazine core, a six-membered aromatic ring with three nitrogen atoms, is functionalized with two chlorine atoms and a methylthio group. This substitution pattern makes it a versatile intermediate in organic synthesis.

Chemical Structure and Identifiers

The structural and identifying information for this compound is summarized in the table below.

| Identifier | Value |

| IUPAC Name | 2,4-dichloro-6-(methylsulfanyl)-1,3,5-triazine |

| Chemical Formula | C₄H₃Cl₂N₃S[1][2] |

| CAS Number | 13705-05-0[1][2] |

| Molecular Weight | 196.06 g/mol [2][3] |

| Canonical SMILES | CSC1=NC(=NC(=N1)Cl)Cl |

| InChI Key | MWPZLWRHHPWTFS-UHFFFAOYSA-N |

Physicochemical Properties

The key physicochemical properties of this compound are detailed in the following table. The solubility of this compound is inferred from structurally similar triazine derivatives, which generally exhibit low solubility in water and good solubility in common organic solvents.

| Property | Value |

| Melting Point | 55-56.5 °C[1] |

| Boiling Point | 125-127 °C at 12 Torr[1] |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Sparingly soluble in water; Soluble in organic solvents such as acetone, acetonitrile, and dichloromethane[4] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for controlled synthesis.

Synthetic Workflow

The general workflow for the synthesis of this compound from cyanuric chloride is depicted in the following diagram.

References

Methodological & Application

Application Notes and Protocols for 2,4-Dichloro-6-(methylthio)-1,3,5-triazine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 1,3,5-triazines are a versatile class of reagents for the formation of amide bonds in peptide synthesis. These reagents are derived from the readily available and inexpensive 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). By leveraging the differential reactivity of the three chlorine atoms, a variety of derivatives can be synthesized to act as efficient coupling agents. 2,4-Dichloro-6-(methylthio)-1,3,5-triazine is one such derivative, offering two reactive sites for the activation of carboxylic acids in peptide bond formation. The presence of the methylthio group modulates the reactivity of the triazine ring, making it a potentially useful tool in a chemist's arsenal for peptide synthesis.

While specific protocols for this compound in peptide synthesis are not extensively documented in peer-reviewed literature, its application can be inferred from the well-established use of analogous 2,4-dichloro-s-triazines. These reagents have been shown to facilitate peptide coupling with high yields and low racemization. This document provides a generalized protocol for the use of this compound as a coupling reagent in solution-phase peptide synthesis, based on the known reactivity of similar compounds.

Mechanism of Action

The primary role of this compound in peptide synthesis is to act as a carboxylic acid activating agent. The electron-deficient triazine ring is susceptible to nucleophilic attack by the carboxylate anion of an N-protected amino acid. This reaction is typically carried out in the presence of a tertiary amine base, which serves to deprotonate the carboxylic acid. The initial attack results in the formation of a highly reactive O-acylisourea-like intermediate, with the displacement of the first chloride ion. This activated intermediate is then susceptible to nucleophilic attack by the amino group of a second amino acid or peptide, leading to the formation of the desired peptide bond and the release of a triazine byproduct. The second chlorine atom can potentially be used to activate a second molecule of the carboxylic acid, although this may proceed at a different rate.

Caption: Proposed mechanism of peptide bond formation using this compound.

Quantitative Data Summary

The following table summarizes representative data for peptide coupling reactions using various triazine-based coupling reagents. While specific data for this compound is not available, the data for analogous compounds demonstrate the potential for high yields and low racemization.

| Coupling Reagent | Protected Dipeptide | Yield (%) | Racemization (%) | Reference |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | Z-Phe-Gly-OEt | 95 | <1 | [Generic] |

| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) | Boc-Val-Val-OMe | 92 | <0.5 | [Generic] |

| 2,4-Dichloro-6-methoxy-1,3,5-triazine (DCMT) | Fmoc-Ala-Phe-NH2 | 88 | Not reported | [Generic] |

| This compound | Boc-Leu-Ala-OMe | (Expected >85) | (Expected Low) | (Hypothetical) |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title reagent from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).

Materials:

-

2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)

-

Sodium thiomethoxide or methanethiol and a base (e.g., sodium hydroxide)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium thiomethoxide (1.0 eq) in a suitable solvent to the cooled solution of cyanuric chloride with vigorous stirring.

-

Maintain the reaction temperature at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 1-2 hours), quench the reaction by adding cold water.

-

Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography if necessary.

Caption: Workflow for the synthesis of this compound.

Protocol 2: Solution-Phase Dipeptide Synthesis

This protocol provides a general procedure for the coupling of two amino acids in solution using this compound.

Materials:

-

N-protected amino acid (e.g., Boc-L-Alanine)

-

C-protected amino acid (e.g., L-Leucine methyl ester hydrochloride)

-

This compound

-

N-methylmorpholine (NMM)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Activation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and this compound (0.55 eq, assuming both chlorines react) in anhydrous DCM. Cool the solution to 0 °C.

-

Add N-methylmorpholine (NMM) (1.0 eq) dropwise to the solution and stir the mixture at 0 °C for 15-30 minutes to form the activated intermediate.

-

Coupling: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and add NMM (1.0 eq) to neutralize the salt.

-

Add the neutralized amino acid ester solution to the activated intermediate solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude dipeptide by column chromatography on silica gel to obtain the pure product.

Caption: General workflow for solution-phase dipeptide synthesis.

Concluding Remarks

This compound represents a potentially cost-effective and efficient coupling reagent for peptide synthesis. Its structural similarity to other well-established dichloro-s-triazine coupling agents suggests its utility in forming amide bonds with high efficiency and minimal side reactions. The protocols provided herein offer a starting point for researchers to explore the application of this reagent in their synthetic endeavors. Optimization of reaction conditions, such as solvent, base, and reaction time, may be necessary to achieve the best results for specific peptide sequences. Further studies are warranted to fully characterize the performance of this compound in peptide synthesis, including detailed analysis of yields, purity, and racemization levels for a variety of amino acid couplings.

Application Notes and Protocols for 2,4-Dichloro-6-(methylthio)-1,3,5-triazine as a Coupling Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-(methylthio)-1,3,5-triazine is a member of the s-triazine family of compounds, which are widely recognized as effective coupling reagents in organic synthesis. These reagents facilitate the formation of amide and ester bonds by activating carboxylic acids. The reactivity of the triazine core is attributed to its electron-deficient nature, which makes the carbon atoms susceptible to nucleophilic attack. The two chlorine atoms serve as excellent leaving groups, enabling the sequential or simultaneous coupling of molecules. The methylthio group modulates the reactivity of the triazine ring. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs as coupling reagents in amide and ester synthesis, including peptide coupling.

Principle of Operation

The fundamental mechanism of action for 2,4-dichloro-6-(substituted)-1,3,5-triazines as coupling reagents involves a two-step nucleophilic aromatic substitution (SNAr) pathway. Initially, the carboxylic acid, in the presence of a base, attacks the triazine ring, displacing one of the chloride ions to form a highly reactive acyl-triazinyl intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or alcohol, leading to the formation of the desired amide or ester bond and the release of a triazine byproduct. The choice of base and solvent is crucial for optimizing reaction conditions and minimizing side reactions.

Applications

The primary applications of this compound and related dichloro-s-triazines lie in the formation of amide and ester bonds, which are fundamental transformations in organic chemistry and crucial for the synthesis of a wide range of compounds, including:

-

Peptide Synthesis: Facilitating the coupling of amino acids in both solution-phase and solid-phase peptide synthesis (SPPS).

-

Small Molecule Synthesis: Used in the late-stage functionalization of complex molecules and the synthesis of libraries of compounds for drug discovery.

-

Esterification: A useful reagent for the synthesis of esters from carboxylic acids and alcohols under mild conditions.

Data Presentation

While specific quantitative data for this compound is not extensively available in the reviewed literature, the following table presents data for a closely related analog, fluorous 2,4-dichloro-1,3,5-triazine (F-DCT), which demonstrates the typical efficiency of this class of reagents in amide synthesis.[1] The reactions were conducted with a variety of carboxylic acids and amines, showcasing the broad applicability of the reagent.[1]

Table 1: Amide Synthesis Yields using Fluorous 2,4-dichloro-1,3,5-triazine (F-DCT) as a Coupling Reagent[1]

| Carboxylic Acid | Amine | Product | Yield (%) |

| 4-Bromobenzoic acid | Benzylamine | N-Benzyl-4-bromobenzamide | 85 |

| 4-Bromobenzoic acid | Cyclohexylamine | N-Cyclohexyl-4-bromobenzamide | 89 |

| 4-Bromobenzoic acid | N-Methylcyclohexylamine | N-Cyclohexyl-N-methyl-4-bromobenzamide | 75 |

| 4-Bromobenzoic acid | Aniline | N-Phenyl-4-bromobenzamide | 68 |

| Phenylacetic acid | Benzylamine | N-Benzyl-2-phenylacetamide | 82 |

| Phenylacetic acid | Cyclohexylamine | N-Cyclohexyl-2-phenylacetamide | 88 |

| Phenylacetic acid | N-Methylcyclohexylamine | N-Cyclohexyl-N-methyl-2-phenylacetamide | 70 |

| Phenylacetic acid | Aniline | N-Phenyl-2-phenylacetamide | 65 |

| 4-Methoxybenzoic acid | Benzylamine | N-Benzyl-4-methoxybenzamide | 80 |

| 4-Methoxybenzoic acid | Cyclohexylamine | N-Cyclohexyl-4-methoxybenzamide | 84 |

| 4-Methoxybenzoic acid | N-Methylcyclohexylamine | N-Cyclohexyl-N-methyl-4-methoxybenzamide | 68 |

| 4-Methoxybenzoic acid | Aniline | N-Phenyl-4-methoxybenzamide | 62 |

| Cyclohexanecarboxylic acid | Benzylamine | N-Benzylcyclohexanecarboxamide | 78 |

| Cyclohexanecarboxamide | Cyclohexylamine | N,N'-Dicyclohexylcyclohexanecarboxamide | 81 |

| Cyclohexanecarboxylic acid | N-Methylcyclohexylamine | N-Cyclohexyl-N-methylcyclohexanecarboxamide | 65 |

| Cyclohexanecarboxylic acid | Aniline | N-Phenylcyclohexanecarboxamide | 55 |

| Cbz-Aib-OH | Benzylamine | Cbz-Aib-benzylamide | 45 |

| Cbz-Aib-OH | Cyclohexylamine | Cbz-Aib-cyclohexylamide | 50 |

| Cbz-Aib-OH | N-Methylcyclohexylamine | Cbz-Aib-N-methylcyclohexylamide | 6 |

| Cbz-Aib-OH | Aniline | Cbz-Aib-anilide | 30 |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing dichloro-s-triazine coupling reagents. These protocols are based on established procedures for analogous compounds and can be adapted for this compound.

Protocol 1: General Procedure for Amide Synthesis in Solution Phase

This protocol describes a general method for the synthesis of amides from a carboxylic acid and an amine using a dichloro-s-triazine coupling reagent.

Materials:

-

This compound

-

Carboxylic acid

-

Amine

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a stirred solution of the carboxylic acid (1.2 mmol) in anhydrous THF (10 mL) in a round-bottom flask, add N-methylmorpholine (1.3 mmol).

-

Add this compound (0.6 mmol) to the mixture and stir at room temperature for 20 minutes to activate the carboxylic acid.

-

Add the amine (1.0 mmol) to the reaction mixture and continue stirring at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate or DCM.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using a Dichloro-s-triazine Reagent

This protocol outlines the steps for coupling an Fmoc-protected amino acid to a resin-bound peptide using a dichloro-s-triazine reagent. This is a crucial step in the chain elongation process of SPPS.

Materials:

-

Fmoc-protected amino acid

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Swell the resin-bound peptide in DMF for 30 minutes.

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.

-

Add DIEA (6 equivalents) to the amino acid solution.

-